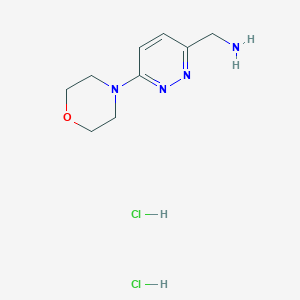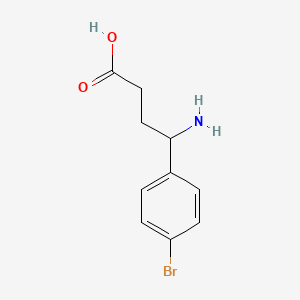
Malondialdehyde tetrabutylammonium salt, analytical standard
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Malondialdehyde tetrabutylammonium salt, analytical standard, is a chemical compound with the molecular formula OCHCH=CHO[N(CH2CH2CH2CH3)4]. . This compound is widely used in various scientific research applications due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Malondialdehyde tetrabutylammonium salt can be synthesized through the reaction of malondialdehyde with tetrabutylammonium hydroxide. The reaction typically involves mixing malondialdehyde with tetrabutylammonium hydroxide in an appropriate solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of malondialdehyde tetrabutylammonium salt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Malondialdehyde tetrabutylammonium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions vary depending on the specific reaction and conditions. For example, oxidation can yield different aldehydes or carboxylic acids, while reduction can produce alcohols or other reduced forms .
Wissenschaftliche Forschungsanwendungen
Malondialdehyde tetrabutylammonium salt has a wide range of scientific research applications, including:
Chemistry: It is used as a standard for analytical methods and in the synthesis of various organic compounds.
Biology: It is used to study lipid peroxidation and oxidative stress in biological systems.
Medicine: It is used in research related to oxidative stress and its role in various diseases.
Industry: It is used in the production of various chemicals and as a reagent in different industrial processes.
Wirkmechanismus
Malondialdehyde tetrabutylammonium salt exerts its effects through its ability to form covalent bonds with DNA and other biomolecules. This alkylating property allows it to interact with various molecular targets and pathways, leading to changes in the structure and function of these molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Malondialdehyde potassium salt enolate
- 1,1,3,3-Tetraethoxypropane
- Malondialdehyde bis(dimethyl acetal)
- 2-Thiobarbituric acid
- 1,1,3,3-Tetramethoxypropane
Uniqueness
Malondialdehyde tetrabutylammonium salt is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research. Its ability to form stable enolate complexes and its high reactivity with various biomolecules set it apart from other similar compounds .
Eigenschaften
Molekularformel |
C19H40NO2+ |
|---|---|
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
(E)-3-hydroxyprop-2-enal;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C3H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;4-2-1-3-5/h5-16H2,1-4H3;1-4H/q+1;/b;2-1+ |
InChI-Schlüssel |
GFXLQCGVBUWBHF-WLHGVMLRSA-N |
Isomerische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=C/O)\C=O |
Kanonische SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C(=CO)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)
![N-[2-(4-chlorophenyl)ethyl]aniline;hydrochloride](/img/structure/B11819449.png)
![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B11819451.png)
![N-[1-(propoxyimino)-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine](/img/structure/B11819452.png)

![methanesulfonate;N-[2-[4-[3-(propan-2-ylamino)pyridin-2-yl]piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide](/img/structure/B11819465.png)
![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B11819468.png)

![N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine](/img/structure/B11819494.png)


![Cyclohexanecarboxylic acid, 4-[4-amino-3-(difluoromethyl)-1H-pyrazol-1-yl]-, methyl ester, trans-](/img/structure/B11819515.png)

